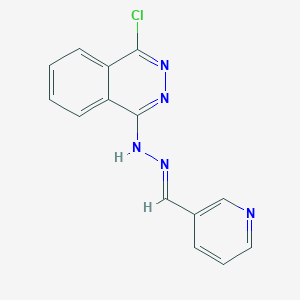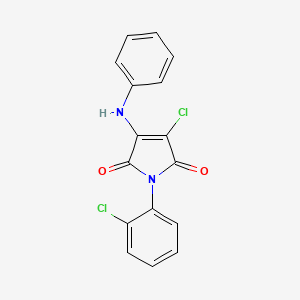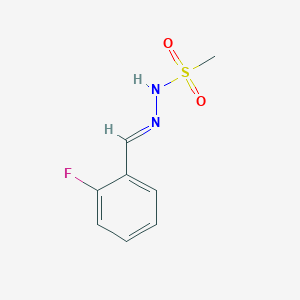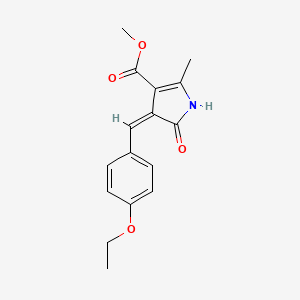
nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound that is part of a collection of rare and unique chemicals . It is used by early discovery researchers .
Synthesis Analysis
The synthesis of nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone involves the reaction of nicotinaldehydes with aminocrotonoates in the presence of p-TsOH at room temperature . This reaction is a variation of the imine forming reaction .Molecular Structure Analysis
The molecular structure of nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone involves rotation of the fragments about the C-N and N-N bonds . The amino nitrogen atom is pyramidal . Protonation of the hydrazone leads to the formation of a three-ring cation .Chemical Reactions Analysis
The chemical reactions involving nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone include the Wolff-Kishner reduction . This reaction involves the conversion of aldehydes and ketones to a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .Aplicaciones Científicas De Investigación
Quantum Technologies and Fundamental Research
Nicotinaldehyde hydrazone plays a role in the development of quantum technologies. Quantum mechanics, which governs the microscopic world, has led to breakthroughs in fields like quantum computing, quantum state sensors, and time synchronization protocols. Researchers at CERN, the world’s largest particle physics lab, are exploring the control of individual quantum systems, including atoms and ions, to create powerful applications .
Cultural Heritage Preservation
Radiation technology finds applications in preserving cultural heritage. Nicotinaldehyde hydrazone could potentially contribute to this field. By understanding its interactions with materials, scientists can develop innovative preservation methods for artifacts, manuscripts, and artworks .
Mecanismo De Acción
Target of Action
Nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone is a complex compound with multiple potential targets. It has been found to have significant antileishmanial activity against the Leishmania braziliensis parasite . This suggests that the compound’s primary targets may be specific proteins or enzymes within this parasite.
Mode of Action
It has been suggested that oxidative stress could be a possible mode of action . This means that the compound might interact with its targets by inducing oxidative stress, leading to damage or death of the parasite cells.
Result of Action
The result of nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone’s action is the inhibition of the growth of Leishmania braziliensis, a parasite responsible for cutaneous leishmaniasis . This inhibition is likely due to the compound’s induction of oxidative stress within the parasite cells, leading to their damage or death.
Direcciones Futuras
The future directions for research on nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone could involve further exploration of its anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities . Further studies could also explore its potential applications in pharmaceuticals and agrochemical fields .
Propiedades
IUPAC Name |
4-chloro-N-[(E)-pyridin-3-ylmethylideneamino]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5/c15-13-11-5-1-2-6-12(11)14(20-18-13)19-17-9-10-4-3-7-16-8-10/h1-9H,(H,19,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDMERSRRLQWIV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]phthalazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)
![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)
![(4aS*,7aR*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5562960.png)
![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)
![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)

![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)
